molecular formula C12H14BrFN6O B10917022 2-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-N'-((5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methylene)acetohydrazide

2-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-N'-((5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methylene)acetohydrazide

Cat. No.: B10917022
M. Wt: 357.18 g/mol
InChI Key: XJNVFDXDGPJWNC-SYZQJQIISA-N
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Description

2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N’~1~-[(5-FLUORO-1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]ACETOHYDRAZIDE is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Preparation Methods

The synthesis of 2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N’~1~-[(5-FLUORO-1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]ACETOHYDRAZIDE involves multiple steps, starting with the preparation of the pyrazole rings. The synthetic route typically includes the following steps:

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N’~1~-[(5-FLUORO-1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]ACETOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The bromine and fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of 2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N’~1~-[(5-FLUORO-1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division and inducing apoptosis .

Comparison with Similar Compounds

Similar compounds to 2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N’~1~-[(5-FLUORO-1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]ACETOHYDRAZIDE include other pyrazole derivatives, such as:

The uniqueness of 2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N’~1~-[(5-FLUORO-1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]ACETOHYDRAZIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H14BrFN6O

Molecular Weight

357.18 g/mol

IUPAC Name

2-(4-bromo-3-methylpyrazol-1-yl)-N-[(E)-(5-fluoro-1,3-dimethylpyrazol-4-yl)methylideneamino]acetamide

InChI

InChI=1S/C12H14BrFN6O/c1-7-9(12(14)19(3)17-7)4-15-16-11(21)6-20-5-10(13)8(2)18-20/h4-5H,6H2,1-3H3,(H,16,21)/b15-4+

InChI Key

XJNVFDXDGPJWNC-SYZQJQIISA-N

Isomeric SMILES

CC1=NN(C=C1Br)CC(=O)N/N=C/C2=C(N(N=C2C)C)F

Canonical SMILES

CC1=NN(C=C1Br)CC(=O)NN=CC2=C(N(N=C2C)C)F

Origin of Product

United States

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